molecular formula C10H16Cl2N2O2 B3240095 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine dihydrochloride CAS No. 1427380-97-9

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine dihydrochloride

Cat. No. B3240095
CAS RN: 1427380-97-9
M. Wt: 267.15
InChI Key: BRPGOCXUFXVSTG-UHFFFAOYSA-N
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Description

The compound “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It has a molecular formula of C10H13NO2 .


Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxane ring system . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.1846 . Other physical and chemical properties such as solubility, melting point, and crystallinity are crucial for the practical application of these compounds.

Scientific Research Applications

Enzymatic Synthesis of Chiral Motifs

Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in therapeutic agents such as prosympal, dibozane, piperoxan, and doxazosin .

Central Nervous System Depressants

1,4-Benzoxazine and 1,4-benzodioxin derivatives are known to be central nervous system depressants . They are used in the treatment of various neurological disorders.

Antipsychotic Agents

These compounds are also used as antipsychotic agents . They can help manage symptoms of psychosis such as delusions and hallucinations.

Calcium Antagonists

1,4-Benzoxazine and 1,4-benzodioxin derivatives act as calcium antagonists . They can inhibit the flow of calcium ions into a cell, which is crucial in the treatment of cardiovascular conditions.

Diuretic and Antibacterial Agents

These compounds are used as diuretic and antibacterial agents . They can increase the production of urine and inhibit the growth of bacteria.

Treatment of Neurodegenerative, Inflammatory, Autoimmune, Cardiovascular and Diabetic Disorders

Some of these compounds are potential drugs for treating neurodegenerative, inflammatory, autoimmune, cardiovascular and diabetic disorders .

Inhibition of Bacterial Biofilm Growth

This molecule has shown significant antibacterial activity against B. subtilis and E. coli, inhibiting bacterial biofilm growth by over 60% .

Antiplatelet Activity

Isomers of this compound with the chemotype of phenoxyl methylene substituted on the 2,3-dihydro-1,4-dioxine ring exhibited potent in vitro antiplatelet activity . This is crucial in preventing blood clots.

Future Directions

The compound’s potential as an antibacterial agent has been explored . Future research could focus on further understanding its mechanism of action and potential applications in the medical field.

Mechanism of Action

Biochemical Pathways

Some related compounds have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine dihydrochloride might interact with similar pathways, but this would need to be confirmed with further studies.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9;;/h1-2,5,8H,3-4,6,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPGOCXUFXVSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine dihydrochloride

CAS RN

1427380-97-9
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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